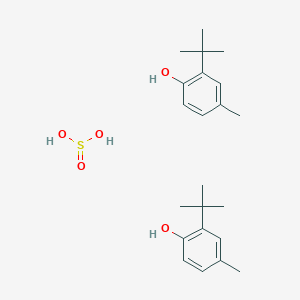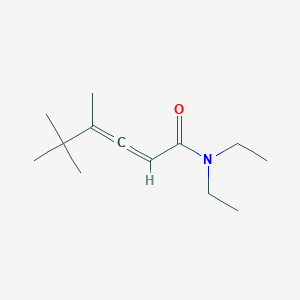![molecular formula C19H20O5 B14294577 4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate CAS No. 118265-81-9](/img/structure/B14294577.png)
4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a phenyl group substituted with a 4-hydroxybenzoate moiety and a 4-[(2-methylbutoxy)carbonyl] group. Aromatic esters like this one are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate typically involves esterification reactions. One common method is the reaction between 4-hydroxybenzoic acid and 4-[(2-methylbutoxy)carbonyl]phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ester functional group can be reduced to the corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and formulation.
Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, inflammatory responses, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(2-Methylbutoxy)carbonyl]phenyl 4-(heptyloxy)benzoate
- 4-[(2-Methylbutoxy)carbonyl]phenyl 4-(hexyloxy)benzoate
- 4-[(2-Methylbutoxy)carbonyl]phenyl 4-dodecylbenzoate
Uniqueness
4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a phenolic hydroxyl group and an ester functional group makes it versatile for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
118265-81-9 |
|---|---|
Fórmula molecular |
C19H20O5 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
[4-(2-methylbutoxycarbonyl)phenyl] 4-hydroxybenzoate |
InChI |
InChI=1S/C19H20O5/c1-3-13(2)12-23-18(21)14-6-10-17(11-7-14)24-19(22)15-4-8-16(20)9-5-15/h4-11,13,20H,3,12H2,1-2H3 |
Clave InChI |
ZOJGLWPSVZUSJP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)COC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


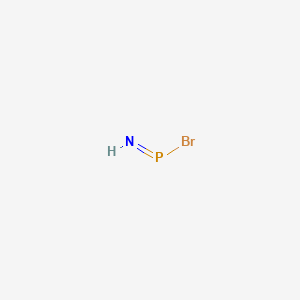
![1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14294498.png)


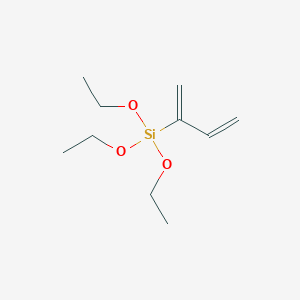

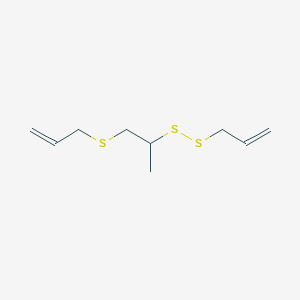

![Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]-](/img/structure/B14294540.png)
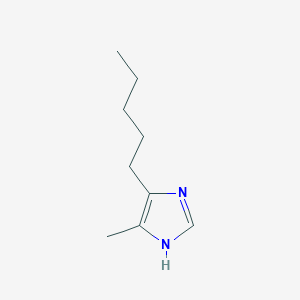

![Bicyclo[2.2.1]hept-5-en-2-one, 7-(diphenylmethylene)-](/img/structure/B14294557.png)
